molecular formula C31H25N5O3S2 B15188306 10H-Phenothiazine, 10-(((tetrahydro-4,6-dioxo-3-phenyl-5-((phenylamino)methyl)-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- CAS No. 141177-49-3

10H-Phenothiazine, 10-(((tetrahydro-4,6-dioxo-3-phenyl-5-((phenylamino)methyl)-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-

Cat. No.: B15188306
CAS No.: 141177-49-3
M. Wt: 579.7 g/mol
InChI Key: DHZHILYXKXSVTD-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 10-(((tetrahydro-4,6-dioxo-3-phenyl-5-((phenylamino)methyl)-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine, 10-(((tetrahydro-4,6-dioxo-3-phenyl-5-((phenylamino)methyl)-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- typically involves multi-step organic reactions. The process may start with the preparation of the phenothiazine core, followed by the introduction of the pyrimidinyl group through nucleophilic substitution reactions. The final steps likely involve the acetylation of the amino group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine ring.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrimidinyl moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, derivatives of phenothiazines are often explored for their potential therapeutic effects, including antimicrobial and anticancer properties.

Medicine

Phenothiazine derivatives are well-known for their use in treating psychiatric disorders. This specific compound might be investigated for similar applications or for its potential as an antihistamine.

Industry

In the industrial sector, such compounds could be used in the development of dyes, pigments, and other materials due to their stable aromatic structure.

Mechanism of Action

The mechanism of action for compounds like 10H-Phenothiazine, 10-(((tetrahydro-4,6-dioxo-3-phenyl-5-((phenylamino)methyl)-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- often involves interaction with specific molecular targets. For instance, phenothiazines typically interact with dopamine receptors in the brain, which accounts for their antipsychotic effects. The exact pathways and targets would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic phenothiazine.

    Promethazine: An antihistamine phenothiazine.

    Thioridazine: Another antipsychotic phenothiazine.

Uniqueness

What sets 10H-Phenothiazine, 10-(((tetrahydro-4,6-dioxo-3-phenyl-5-((phenylamino)methyl)-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other phenothiazines.

Properties

CAS No.

141177-49-3

Molecular Formula

C31H25N5O3S2

Molecular Weight

579.7 g/mol

IUPAC Name

5-(anilinomethyl)-1-[(2-oxo-2-phenothiazin-10-ylethyl)amino]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C31H25N5O3S2/c37-28(35-24-15-7-9-17-26(24)41-27-18-10-8-16-25(27)35)20-33-36-30(39)23(19-32-21-11-3-1-4-12-21)29(38)34(31(36)40)22-13-5-2-6-14-22/h1-18,23,32-33H,19-20H2

InChI Key

DHZHILYXKXSVTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2C(=O)N(C(=S)N(C2=O)NCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

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